Product packaging for 1,3-Dibromo-2-(3-bromopropoxy)benzene(Cat. No.:CAS No. 206347-33-3)

1,3-Dibromo-2-(3-bromopropoxy)benzene

Cat. No.: B2601542
CAS No.: 206347-33-3
M. Wt: 372.882
InChI Key: LMRBFBUUUIQJQA-UHFFFAOYSA-N
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Description

Contextual Significance of Brominated Aromatic Ethers in Advanced Organic Synthesis

Brominated aromatic ethers are a class of compounds that play a crucial role in modern organic synthesis. numberanalytics.com The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical reactions. Aryl bromides, in particular, are key precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Overview of Structural Features and Strategic Utility in Chemical Research

The structure of 1,3-Dibromo-2-(3-bromopropoxy)benzene is characterized by a benzene (B151609) ring substituted with two bromine atoms in a meta-relationship to each other, and a 3-bromopropoxy group at the ortho-position relative to both bromine atoms. This specific arrangement of functional groups offers several strategic advantages in chemical synthesis.

The two bromine atoms on the aromatic ring exhibit different reactivities, which can be exploited for selective functionalization. The bromine atom on the aliphatic side-chain provides another reactive site, allowing for the introduction of various nucleophiles or the formation of cyclic structures. This trifunctional nature makes this compound a valuable intermediate for the synthesis of macrocycles, polymers, and other complex organic molecules.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₉Br₃O
Molecular Weight 372.88 g/mol
CAS Number 206347-33-3
Appearance Not specified
Solubility Not specified

Data sourced from ChemScene. chemscene.com

Scope and Research Objectives for Investigations into this compound

Current and future research on this compound is focused on several key objectives. A primary goal is to fully explore the synthetic potential of this molecule by investigating its reactivity in a wide range of chemical transformations. This includes developing novel methodologies for the selective functionalization of its three bromine atoms.

Another research objective is to utilize this compound as a key building block for the synthesis of new materials with unique photophysical, electronic, or biological properties. For instance, it could be used to construct novel flame retardants, liquid crystals, or pharmaceutical intermediates. Furthermore, investigations into the synthesis of this compound itself, aiming for more efficient and environmentally benign routes, are also of significant interest to the chemical community. The exploration of its utility in the synthesis of complex natural products and their analogues is another promising avenue of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br3O B2601542 1,3-Dibromo-2-(3-bromopropoxy)benzene CAS No. 206347-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(3-bromopropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBFBUUUIQJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dibromo 2 3 Bromopropoxy Benzene

Precursor Synthesis and Reactant Considerations

The successful synthesis of 1,3-Dibromo-2-(3-bromopropoxy)benzene is highly dependent on the purity and reactivity of its precursors. This section details the synthesis of the necessary substituted phenol and the considerations for the alkylating agent.

Synthesis of Substituted Phenol Precursors for Etherification

The primary precursor for the synthesis of this compound is 2,6-dibromophenol. This compound serves as the foundational aromatic core to which the propoxy chain is attached. The synthesis of 2,6-dibromophenol can be achieved through the direct bromination of phenol. guidechem.comguidechem.comchemicalbook.com

One common method involves the reaction of phenol with bromine in a suitable solvent. guidechem.comguidechem.com To achieve selective dibromination at the ortho positions, control of reaction conditions is crucial. A typical procedure involves the dropwise addition of bromine to a solution of phenol in a solvent like glacial acetic acid or dichloromethane. guidechem.comchemicalbook.com The reaction is often carried out at controlled temperatures to minimize the formation of over-brominated products such as 2,4,6-tribromophenol. guidechem.comguidechem.com An alternative approach involves the use of a protecting group strategy, where the para position of phenol is first blocked by sulfonation, followed by bromination and subsequent removal of the sulfonic acid group. guidechem.comguidechem.com Another method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a base like N,N-diisopropylamine in dichloromethane. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 2,6-Dibromophenol

Method Brominating Agent Solvent Typical Yield Notes
Direct Bromination Bromine (Br₂) Glacial Acetic Acid ~80% guidechem.comguidechem.com Can produce byproducts if not carefully controlled.
Bromination with NBS N-Bromosuccinimide Dichloromethane ~79% chemicalbook.com Milder conditions, good selectivity.

Optimization of 1,3-Dibromopropane as an Alkylating Agent

1,3-Dibromopropane is the reagent of choice for introducing the 3-bromopropoxy side chain. As a primary dihaloalkane, it is susceptible to nucleophilic substitution reactions. In the context of synthesizing this compound, one of the bromine atoms serves as the leaving group in the etherification step, while the other remains in the final product.

Optimization of its use involves ensuring high purity to avoid side reactions. The reactivity of 1,3-dibromopropane can be influenced by the presence of catalysts. For instance, the addition of a catalytic amount of an iodide salt can enhance the reaction rate through the Finkelstein reaction, where the more reactive 1-bromo-3-iodopropane is formed in situ. wikipedia.org However, it is also important to consider that as a dihaloalkane, 1,3-dibromopropane can potentially undergo a second substitution reaction, leading to the formation of byproducts. Careful control of stoichiometry and reaction conditions is therefore essential to favor the desired mono-alkylation.

Etherification Reactions: Pathways and Mechanistic Insights

Williamson Ether Synthesis Approaches for Propoxy Linkage Formation

The Williamson ether synthesis is a widely used and effective method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this involves the reaction of the sodium or potassium salt of 2,6-dibromophenol (the phenoxide) with 1,3-dibromopropane. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 1,3-dibromopropane that is bonded to a bromine atom. This results in the displacement of the bromide ion as the leaving group and the formation of the ether bond. wikipedia.org

The choice of base and solvent plays a pivotal role in the efficiency of the Williamson ether synthesis. A strong base is required to deprotonate the phenolic hydroxyl group of 2,6-dibromophenol to form the more nucleophilic phenoxide ion. masterorganicchemistry.com Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). francis-press.com

The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus enhancing its reactivity. rsc.orgresearchgate.netlibretexts.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. francis-press.com

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis

Base Solvent Relative Reaction Rate Notes
Sodium Hydride (NaH) Tetrahydrofuran (THF) / DMF High Irreversible deprotonation, hydrogen gas evolved. masterorganicchemistry.com
Potassium Carbonate (K₂CO₃) Acetone / Acetonitrile Moderate Heterogeneous reaction, often requires heating.

Chemoselectivity is a key consideration in this synthesis. The primary challenge is to achieve mono-alkylation of the phenoxide with 1,3-dibromopropane. A potential side reaction is the further reaction of the initially formed product with another molecule of the phenoxide, leading to the formation of a diether byproduct. To favor mono-alkylation, it is common to use an excess of the alkylating agent, 1,3-dibromopropane. Another aspect of chemoselectivity arises from the ambident nature of the phenoxide nucleophile, which can undergo C-alkylation as well as O-alkylation. However, O-alkylation is generally favored, especially in polar aprotic solvents. rsc.orgresearchgate.net The choice of solvent has been shown to have a significant impact on the ratio of O- to C-alkylated products. rsc.orgresearchgate.net

Regioselective Bromination Strategies for the Benzene (B151609) Core

The introduction of two bromine atoms onto the benzene ring at specific positions relative to the ether group is a critical challenge. The alkoxy group of the 2-(3-bromopropoxy)benzene moiety is an activating group and an ortho-, para- director for electrophilic aromatic substitution. This electronic influence must be managed to achieve the desired 1,3-dibromo substitution pattern.

Direct Halogenation Techniques and Control of Substitution Patterns

Direct halogenation involves treating the (3-bromopropoxy)benzene intermediate with a brominating agent. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis nih.gov. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or using other brominating agents like N-Bromosuccinimide (NBS) nih.govyoutube.com.

The alkoxy group strongly directs incoming electrophiles to the positions ortho and para to itself. Therefore, direct bromination of (3-bromopropoxy)benzene would be expected to yield a mixture of 4-bromo-1-(3-bromopropoxy)benzene and 2-bromo-1-(3-bromopropoxy)benzene, followed by di- and polybrominated products upon further reaction. Achieving the specific this compound structure (corresponding to bromination at positions 4 and 6 relative to the ether) requires careful control over reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent to favor the formation of the desired dibrominated isomer. The use of zeolites or other catalysts can sometimes induce high para-selectivity in the bromination of aromatic compounds nih.gov.

Table 1: Reagents for Direct Aromatic Bromination

Reagent System Description Selectivity
Br₂ / FeBr₃ Classical method using molecular bromine with a Lewis acid catalyst to generate a strong electrophile (Br⁺). Generally produces a mixture of ortho and para isomers for activated rings.
N-Bromosuccinimide (NBS) A convenient and safer source of electrophilic bromine, often used with a silica gel support or an acid catalyst. nih.gov Can offer improved regioselectivity, often favoring the para position. semanticscholar.org

| NH₄Br / Oxone® | An in situ method for generating bromine, providing a mild and selective monobromination of activated aromatic compounds. semanticscholar.org | High selectivity for monobromination, typically at the para position. |

Pre-functionalization and Subsequent Bromine Introduction Methodologies

To circumvent the regioselectivity challenges of direct bromination, a pre-functionalization strategy is often more effective. This approach involves starting with a benzene ring that already contains the desired bromine substitution pattern and then introducing the ether side chain.

Another advanced pre-functionalization technique involves boron-mediated C-H functionalization, where a boron-containing group is first installed on the aromatic ring to direct subsequent reactions before being replaced chalmers.se. However, for this specific target molecule, starting with the appropriately substituted phenol is the more common and straightforward approach.

Purification and Isolation Techniques for Academic Research

The final stage of the synthesis requires the purification of this compound to remove unreacted starting materials, reagents, and any isomeric or over-brominated byproducts. For academic research purposes, high purity is essential for accurate characterization and further reactions.

Chromatographic Separation Methodologies for Compound Purity

Chromatography is a primary technique for the purification of polyhalogenated organic compounds. Adsorption column chromatography using silica gel is the most common method. The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent and applied to the top of a silica gel column.

A solvent system, or eluent, of low polarity, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). Non-polar compounds travel down the column more quickly, while more polar compounds are retained longer. By systematically collecting fractions of the eluting solvent, the desired compound can be isolated from impurities. The purity of the collected fractions is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS) researchgate.net. High-Performance Liquid Chromatography (HPLC) can also be used for analytical assessment of purity or for preparative separation of complex mixtures of benzene derivatives researchgate.net.

Crystallization and Other Advanced Purification Strategies

Crystallization is a powerful technique for purifying solid organic compounds. If the synthesized this compound is a solid at room temperature, it can be purified by recrystallization. This process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

For polyhalogenated aromatic compounds, co-crystallization can also be an advanced purification and material preparation technique. This involves crystallizing the target compound with another molecule (a co-former) to form a new crystalline solid with defined stoichiometry and structure rsc.orgresearchgate.net. While often used to create materials with specific photophysical properties, the principle can be adapted for purification.

Table 2: Common Purification Techniques

Technique Principle Application
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. Separation of the target compound from starting materials, reagents, and isomers with different polarities.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures. Purification of solid products to obtain high-purity crystalline material.

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column, offering high resolution. | Analytical purity assessment and preparative separation of small quantities. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 3 Bromopropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 1,3-Dibromo-2-(3-bromopropoxy)benzene, revealing the connectivity and chemical environment of each hydrogen and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would feature a complex pattern due to the asymmetrical substitution of the benzene (B151609) ring. The three aromatic protons would likely appear as multiplets between δ 7.0 and 7.5 ppm. The aliphatic 3-bromopropoxy chain would exhibit three distinct signals: a triplet for the methylene group attached to the ether oxygen (-O-CH₂-), a multiplet (likely a quintet) for the central methylene group (-CH₂-), and another triplet for the methylene group bonded to the bromine atom (-CH₂-Br).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each carbon atom in the distinct chemical environment of the molecule. The carbons of the dibrominated benzene ring would resonate in the aromatic region (approximately δ 110-160 ppm), with the carbon atoms directly bonded to bromine showing characteristic shifts. study.com The three aliphatic carbons of the propoxy chain would appear in the upfield region of the spectrum.

Predicted NMR Data

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
Ar-H~ 7.0 - 7.5MultipletsAr-C (C-O)~ 155 - 160
-O-CH₂-~ 4.2TripletAr-C (C-Br)~ 115 - 125
-CH₂-CH₂-CH₂-~ 2.4QuintetAr-CH~ 125 - 135
-CH₂-Br~ 3.7Triplet-O-CH₂-~ 68 - 72
-CH₂-~ 30 - 35
-CH₂-Br~ 30 - 35

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Correlations would be expected between the neighboring protons on the aromatic ring and, crucially, between the protons of the -O-CH₂-, -CH₂-, and -CH₂-Br groups in the propoxy chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal from the aromatic and aliphatic regions to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the protons of the -O-CH₂- group to the aromatic carbon atom C2, confirming the ether linkage. Correlations between the aromatic protons and their neighboring carbons would further validate the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the high-resolution mass spectrum (HRMS) would confirm the molecular formula C₉H₉Br₃O by providing a highly accurate mass measurement.

The mass spectrum would also display a characteristic isotopic pattern for a molecule containing three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern upon electron ionization would likely involve key bond cleavages. Common fragmentation pathways would include:

Cleavage of the propyl chain, particularly the loss of a bromopropyl radical.

Alpha-cleavage adjacent to the ether oxygen, leading to the formation of a stable dibromophenoxy cation or related fragments.

Loss of bromine atoms from the aromatic ring or the alkyl chain. docbrown.info

Predicted Mass Spectrometry Fragments

m/z (Mass/Charge)Predicted Fragment IonNotes
370/372/374/376[C₉H₉Br₃O]⁺Molecular ion peak cluster (M⁺) showing the characteristic pattern for three bromine atoms.
251/253/255[C₆H₃Br₂O]⁺Fragment corresponding to the dibromophenoxy cation after cleavage of the propoxy chain.
172/174[C₆H₄BrO]⁺Loss of a bromine atom from the dibromophenoxy fragment.
121[C₃H₆Br]⁺Bromopropyl cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for this compound would include:

C-O-C stretch: Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) are characteristic of the aryl-alkyl ether linkage.

Aromatic C=C stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretch: Peaks appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.

C-Br stretch: A strong band in the lower frequency region, typically around 600-500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The brominated benzene ring is the primary chromophore. It is expected to exhibit absorption maxima (λₘₐₓ) in the UV region, likely around 210 nm and a weaker, broader band near 270-280 nm, corresponding to π → π* electronic transitions within the aromatic system. semanticscholar.org

Vibrational Spectroscopy (Raman) and Circular Dichroism (CD) for Advanced Structural and Conformational Studies

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, could provide further insight into the vibrational modes of the molecule. It would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bonds, which often show strong signals in Raman spectra.

Circular Dichroism (CD): CD spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would only become applicable if chiral derivatives were synthesized or if the compound were studied in a chiral environment.

1,3 Dibromo 2 3 Bromopropoxy Benzene As a Key Synthetic Building Block

Design and Synthesis of Complex Organic Architectures

The unique arrangement of reactive sites in 1,3-Dibromo-2-(3-bromopropoxy)benzene—two bromine atoms on the benzene (B151609) ring and a terminal bromine on the propoxy chain—makes it a highly attractive precursor for the construction of intricate organic structures. These multiple bromine substituents can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled assembly of complex molecular frameworks.

Application in Macrocyclic and Supramolecular Chemistry

The trifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocycles. The two aromatic bromine atoms can serve as anchor points for the construction of a larger ring structure, while the aliphatic bromine atom offers a handle for further modification or for linking to other molecular components. For instance, through sequential coupling reactions, the molecule could be cyclized with a suitable di-functionalized linker to form a macrocyclic structure. The resulting macrocycle could possess a pre-organized cavity, a key feature for applications in host-guest chemistry and molecular recognition. The strategic placement of the propoxy chain could also influence the conformational properties of the macrocycle, enabling the design of specific shapes for selective binding of guest molecules.

Utility as a Monomer Precursor in Polymer Chemistry

Development of Advanced Functional Materials through Chemical Modification

The multiple reactive handles on this compound provide a platform for the synthesis of a variety of functional materials. The bromine atoms can be replaced with a wide range of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of chromophores, fluorophores, or electronically active moieties to create materials with tailored optical, electronic, or sensory properties. For example, the substitution of the bromine atoms with fluorescent groups could lead to the development of novel fluorescent probes for chemical sensing or bioimaging applications.

Rational Design of Precursors for Mechanistic Biological Investigations

The synthetic accessibility of complex molecules derived from this compound makes it a valuable tool for the rational design of precursors for mechanistic biological investigations. The ability to introduce different functionalities at specific positions on the molecule allows for the synthesis of libraries of related compounds that can be used to probe biological processes. For instance, by attaching a known bioactive pharmacophore to the scaffold and systematically modifying the other positions, it would be possible to investigate structure-activity relationships and to identify key interactions with biological targets. The 3-bromopropoxy chain can also be used as a linker to attach the molecule to a solid support for use in affinity chromatography or to a reporter group for tracking its localization within a biological system.

While the full potential of this compound is yet to be fully explored in the scientific literature, its chemical structure strongly suggests a promising future as a key building block in the synthesis of a wide array of complex and functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Dibromo-2-(3-bromopropoxy)benzene, and how can regioselectivity be controlled?

  • Methodology : The synthesis typically involves bromination of a phenolic precursor. For example, brominating 2-(3-bromopropoxy)benzene using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) to direct substitution at the 1,3-positions. Solvent choice (e.g., CCl₄ or CHCl₃) and temperature control (0–25°C) are critical to minimize side reactions. Monitoring reaction progress via TLC or GC-MS ensures optimal yield .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and the bromopropoxy chain.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns characteristic of multiple bromine atoms.
  • X-ray Crystallography : For unambiguous structural determination, use SHELX programs for refinement .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/Br ratios .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling volatile reagents .
  • Waste Disposal : Collect brominated by-products separately and dispose via certified hazardous waste services.
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or regioselectivity in the bromination of aryl ethers?

  • Methodology :

  • DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian or ORCA software to compare activation energies for bromination at different positions.
  • Docking Studies : Simulate steric/electronic effects of the bromopropoxy group on reaction outcomes. Tools like Reaxys or Pistachio databases provide historical reaction data for benchmarking .
  • Machine Learning : Train models on existing bromination reactions to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in reported reaction yields or by-product profiles for this compound?

  • Methodology :

  • Reproducibility Checks : Validate published protocols with controlled variables (e.g., reagent purity, humidity).
  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dibrominated isomers) and optimize purification (e.g., column chromatography with hexane/EtOAc gradients).
  • Collaborative Studies : Cross-validate results with independent labs to isolate procedural vs. environmental factors .

Q. How can this compound serve as a precursor in synthesizing functionalized aromatic systems for pharmaceutical applications?

  • Methodology :

  • Suzuki Coupling : Replace bromine atoms with aryl/heteroaryl groups using Pd catalysts for drug-like scaffolds.
  • Nucleophilic Substitution : React with amines/thiols to generate ethers or sulfides with bioactive potential.
  • Photocatalytic Reactions : Leverage C-Br bonds for late-stage functionalization under visible light irradiation .

Q. What challenges arise in characterizing degradation products or environmental metabolites of this compound?

  • Methodology :

  • Stability Studies : Expose the compound to UV light, heat, or aqueous solutions (pH 3–11) and analyze degradation via HPLC-MS.
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to trace bromine retention .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationNBS/Br₂ with FeCl₃, GC-MS monitoring
Structural ConfirmationNMR, X-ray crystallography (SHELX)
Safety ProtocolsPPE, fume hoods, hazardous waste disposal
Computational ModelingDFT, Reaxys database
Environmental ImpactHRMS for metabolites, ecotoxicity assays

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